molecular formula C19H15N3O3S B2604593 2-[[3-(2-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetic acid CAS No. 887214-82-6

2-[[3-(2-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetic acid

Cat. No. B2604593
CAS RN: 887214-82-6
M. Wt: 365.41
InChI Key: SOUBGFCGZMJETK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[3-(2-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetic acid, also known as MI-219, is a small molecule inhibitor that targets the MDM2-p53 interaction. It has been found to have potential therapeutic applications in cancer treatment. In

Scientific Research Applications

Antiviral Activity

Indole derivatives have demonstrated antiviral properties against various viruses. For instance:

Anti-HIV Activity

Indole derivatives have been investigated as potential anti-HIV agents. Researchers synthesized novel indolyl and oxochromenyl xanthenone derivatives and performed molecular docking studies to evaluate their anti-HIV-1 activity .

Other Biological Activities

Beyond antiviral and anti-HIV effects, indole derivatives exhibit a plethora of other biological activities:

Conclusion

Indole derivatives are versatile molecules with diverse biological activities. Their potential for newer therapeutic possibilities continues to inspire researchers. As we explore their multifaceted roles, we uncover exciting avenues for drug development and clinical applications . 🌟

properties

IUPAC Name

2-[[3-(2-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S/c1-11-6-2-5-9-14(11)22-18(25)17-16(21-19(22)26-10-15(23)24)12-7-3-4-8-13(12)20-17/h2-9,20H,10H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUBGFCGZMJETK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[3-(2-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetic acid

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